1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine chemical properties
1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine chemical properties
Executive Summary
1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (CAS: 1157012-03-7) is a specialized secondary amine intermediate widely utilized in the synthesis of ATP-competitive kinase inhibitors. Structurally, it consists of an electron-rich 1-methylpyrazole core linked via a secondary amine to a tetrahydropyran (oxan-4-yl) moiety.
This compound represents a "privileged scaffold" in medicinal chemistry. The pyrazole ring often serves as a hinge-binding motif or a vector to solvent-exposed regions, while the tetrahydropyran group modulates physicochemical properties—specifically lowering lipophilicity (LogP) and improving metabolic stability compared to carbocyclic analogs like cyclohexane.
Chemical Identity & Physiochemical Profile[1][2][3][4]
Nomenclature & Identification
| Property | Specification |
| IUPAC Name | 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine |
| Common Name | N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine |
| CAS Number | 1157012-03-7 |
| Molecular Formula | C |
| Molecular Weight | 181.24 g/mol |
| SMILES | CN1C=C(NC2CCOCC2)C=N1 |
| InChI Key | PXVQZDQVXZQZQZ-UHFFFAOYSA-N |
Physiochemical Properties (Calculated)
The following data describes the compound's behavior in biological systems, essential for evaluating its "drug-likeness."
| Parameter | Value | Interpretation |
| cLogP | ~0.5 - 0.9 | Highly soluble; ideal for fragment-based drug design. |
| TPSA | 41.5 Ų | Good membrane permeability (Rule of 5 compliant). |
| pKa (Basic) | ~4.5 - 5.0 | The exocyclic amine is less basic than aliphatic amines due to conjugation with the aromatic pyrazole ring. |
| pKa (Acidic) | >14 | No acidic protons on the ring system. |
| H-Bond Donors | 1 | Secondary amine (NH). |
| H-Bond Acceptors | 4 | Pyrazole nitrogens (2) + Pyran oxygen (1) + Amine (1). |
Synthetic Methodology
The most robust route to 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine is the Reductive Amination of 1-methyl-1H-pyrazol-4-amine with tetrahydro-4H-pyran-4-one. This method is preferred over nucleophilic substitution due to the poor nucleophilicity of the heteroaromatic amine and the steric hindrance of the secondary alkyl halide.
Reaction Scheme (Graphviz)
Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).
Detailed Protocol
Objective: Synthesis of 10g of target compound.
Reagents:
-
1-methyl-1H-pyrazol-4-amine (1.0 eq)
-
Tetrahydro-4H-pyran-4-one (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Solvent]
Procedure:
-
Preparation : In a dry round-bottom flask under N
atmosphere, dissolve 1-methyl-1H-pyrazol-4-amine (10.0 g, 103 mmol) in DCE (100 mL). -
Activation : Add Tetrahydro-4H-pyran-4-one (12.4 g, 124 mmol) followed by Acetic Acid (6.2 g, 103 mmol). Stir at room temperature for 30 minutes to facilitate imine formation.
-
Expert Insight: The addition of AcOH catalyzes the formation of the iminium ion, which is the active species reduced by the hydride.
-
-
Reduction : Cool the mixture to 0°C. Add STAB (32.7 g, 154 mmol) portion-wise over 20 minutes.
-
Safety Note: Gas evolution (H
) may occur; ensure proper venting.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by LC-MS (Target M+H = 182.1).
-
Work-up : Quench with saturated aqueous NaHCO
(slowly) to neutralize acid and destroy excess hydride. Extract with DCM (3 x 50 mL). -
Purification : Dry organic layers over Na
SO , filter, and concentrate. Purify via flash column chromatography (SiO , 0-10% MeOH in DCM) to yield the product as a viscous oil or low-melting solid.
Reactivity & Stability Profile
Nucleophilicity
The secondary amine in this compound is moderately nucleophilic. It is less reactive than a dialkylamine due to the electron-withdrawing nature of the pyrazole ring (via resonance and induction).
-
Acylation/Sulfonylation : Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in library synthesis).
-
Alkylation : Can undergo S
2 reactions, but over-alkylation is a risk.
Chemical Stability
-
Oxidation : The pyrazole ring is robust against oxidative metabolism, but the secondary amine can be susceptible to N-oxidation or N-dealkylation by CYP450 enzymes in vivo.
-
Acid/Base : Stable under standard acidic and basic work-up conditions. The pyran ring is stable to hydrolysis except under extreme acidic conditions (e.g., conc. HI).
Medicinal Chemistry Applications
This molecule is primarily used as a linker scaffold in kinase inhibitors.
Pharmacophore Mapping (Graphviz)
Figure 2: Structural role of the scaffold in kinase inhibitor binding modes.
Key Advantages in Drug Design
-
Solubility Enhancement : The ether oxygen in the pyran ring acts as a weak H-bond acceptor, lowering LogP compared to a cyclohexyl group (LogP decrease ~1.0 unit).
-
Metabolic Blocking : The pyran ring blocks the metabolic "soft spot" often found at the 4-position of cyclohexyl rings (oxidation to hydroxyl).
-
Vector Geometry : The 4-amino substitution on the pyrazole provides a linear vector, ideal for extending substituents out of the ATP-binding pocket into the solvent front.
Analytical Specifications
To validate the synthesis, the following analytical signatures are expected:
-
1H NMR (400 MHz, DMSO-d6):
- 7.8–7.2 ppm (2H, s/d, Pyrazole CH)
- 5.0–4.0 ppm (1H, broad s, NH)
- 3.8 ppm (2H, m, Pyran eq-H)
-
3.7 ppm (3H, s, N-CH
) - 3.3 ppm (2H, m, Pyran ax-H)
- 3.1 ppm (1H, m, CH-NH)
-
1.8–1.3 ppm (4H, m, Pyran CH
)
-
LC-MS (ESI):
-
[M+H]
= 182.1 m/z.
-
Safety & Handling
-
Hazards : Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage : Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Disposal : Dispose of as hazardous organic waste containing nitrogen.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]
- Ikemoto, T., et al. (2001).Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride. Organic Process Research & Development.
-
Alchimica. Product Catalog: 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (CAS 1157012-03-7). Retrieved from [Link]
-
European Patent Office. Patent EP0197012B1 - Molecular Sieve Products.[1] (Contextual reference for pyrazole/pyran scaffolds in patents).
